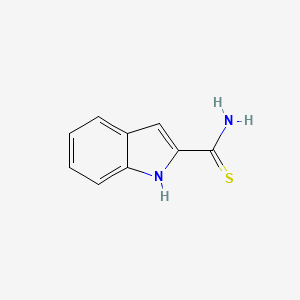![molecular formula C12H13N3O2S B1345298 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 910037-25-1](/img/structure/B1345298.png)
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Overview
Description
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a thienopyrimidine core fused with a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . It is frequently deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
This compound acts as an inhibitor of PKB . It achieves highly selective inhibition of PKB using ATP noncompetitive inhibitors that target an allosteric site between the kinase and PH-domains of the enzyme . This allosteric inhibition is a unique approach that has been developed for PKB .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
It is noted that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound has potential as an antitumor agent .
Action Environment
It is known that the compound’s degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property could potentially influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with protein kinase B (PKB or Akt), a key component in intracellular signaling pathways regulating growth and survival . The compound acts as an inhibitor of PKB, thereby affecting the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PKB, the compound can modulate the PI3K-PKB-mTOR signaling pathway, which is involved in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . These effects highlight the compound’s potential in regulating cellular functions and its implications in cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of PKB, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to alterations in cellular signaling and gene expression. The compound’s ability to selectively inhibit PKB over other kinases makes it a promising candidate for targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . These findings suggest that the compound’s temporal effects need to be carefully monitored to optimize its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At well-tolerated doses, the compound has been shown to strongly inhibit the growth of human tumor xenografts in nude mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. These studies provide valuable insights into the compound’s efficacy and safety profile.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes metabolism in vivo, leading to its rapid clearance . This metabolic process affects the compound’s bioavailability and therapeutic potential. Understanding the metabolic pathways of the compound is crucial for optimizing its use in clinical settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its therapeutic efficacy and potential side effects . Studies on the compound’s transport and distribution provide insights into its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can help elucidate its mechanism of action and optimize its therapeutic applications.
Preparation Methods
The synthesis of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants to facilitate cyclization . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common conditions for these reactions include controlled temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar compounds to 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid include:
Thieno[2,3-d]pyrimidin-4-yl derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Pyrido[2,3-d]pyrimidin-4-yl derivatives: These compounds have a pyridine ring fused to the pyrimidine core instead of a thiophene ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds feature a pyrazole ring fused to the pyrimidine core.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-12(17)8-1-4-15(5-2-8)11-10-9(3-6-18-10)13-7-14-11/h3,6-8H,1-2,4-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNHOIKUCNKRDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640410 | |
| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-25-1 | |
| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


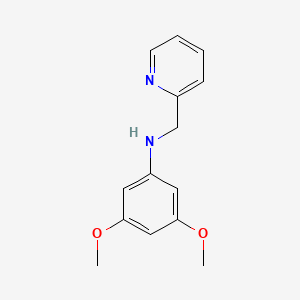
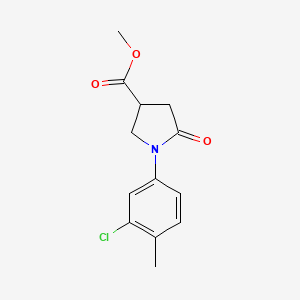

![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)

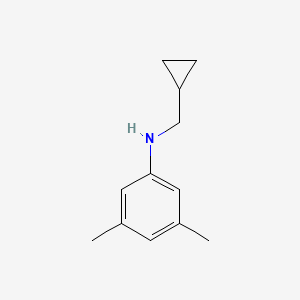

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)
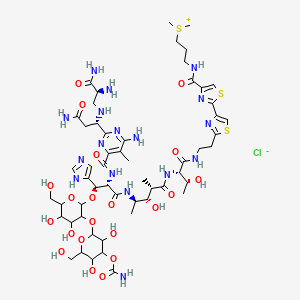

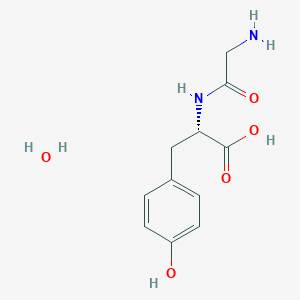
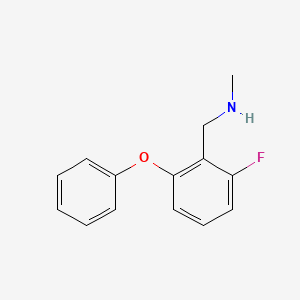
![4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1345245.png)
